molecular formula C12H9ClO B165684 4-Chlorodiphenyl ether CAS No. 7005-72-3

4-Chlorodiphenyl ether

Cat. No.: B165684
CAS No.: 7005-72-3
M. Wt: 204.65 g/mol
InChI Key: PGPNJCAMHOJTEF-UHFFFAOYSA-N
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Description

It is a colorless to light yellow liquid with a molecular weight of 204.65 g/mol . This compound is known for its applications in various fields, including environmental testing and research.

Mechanism of Action

Target of Action

4-Chlorodiphenyl ether, also known as 1-Chloro-4-phenoxybenzene, is a halogenated diphenyl ether . It is known to be an estrogenic contaminant , suggesting that its primary targets could be estrogen receptors in the body. These receptors play a crucial role in the regulation of reproductive and other physiological processes.

Mode of Action

As an estrogenic contaminant, it may mimic the action of estrogen, binding to estrogen receptors and triggering changes in gene expression and cellular function .

Biochemical Pathways

Given its estrogenic activity, it may influence pathways regulated by estrogen, such as reproductive processes and growth of certain tissues .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats . Following intravenous administration, the compound was found to decay rapidly from the blood, with no unchanged compound detected beyond 2 hours post-administration . The dispositional kinetics were best described by a two-compartment open pharmacokinetic model . About 41% and 33% of the administered dose were excreted into the urine and feces, respectively, within 1 week after administration .

Result of Action

It has been identified as an estrogenic contaminant, suggesting that it may have effects similar to those of estrogen, such as influencing the growth of endometrial implants .

Action Environment

Like many chemical compounds, its stability, bioavailability, and effects could potentially be influenced by factors such as temperature, ph, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorodiphenyl ether can be synthesized through several methods. One common method involves the reaction of 4-chlorophenol with diphenyl ether in the presence of a base, such as potassium carbonate, under reflux conditions . Another method includes the dehalogenation of this compound at 375°C over calcium oxide/calcium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Air or oxygen as the oxidizing agent.

    Reduction: Hydrazine hydrate, iron trichloride hexahydrate, and activated carbon.

    Substitution: Various nucleophiles, such as amines or thiols, under appropriate conditions.

Major Products Formed:

Comparison with Similar Compounds

4-Chlorodiphenyl ether can be compared with other halogenated diphenyl ethers, such as:

Uniqueness: this compound is unique due to its specific halogen substitution, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in environmental and biological research highlight its versatility and importance in scientific studies.

Properties

IUPAC Name

1-chloro-4-phenoxybenzene
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InChI

InChI=1S/C12H9ClO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H
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InChI Key

PGPNJCAMHOJTEF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl
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Molecular Formula

C12H9ClO
Record name 4-CHLOROPHENYL PHENYL ETHER
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DSSTOX Substance ID

DTXSID2052447
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Molecular Weight

204.65 g/mol
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Physical Description

4-chlorophenyl phenyl ether appears as liquid. Density 1.193 g / cm3. Insoluble or slightly soluble in water., Liquid; [CAMEO] Colorless liquid; [MSDSonline]
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Boiling Point

543 to 545 °F at 760 mmHg (NTP, 1992), 284-5 °C
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Solubility

3.3 mg/l @ 25 °C
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Density

1.2026 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.2026 @ 15 °C
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Vapor Pressure

0.0027 [mmHg], 0.0027 torr @ 25 °C (calc)
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CAS No.

7005-72-3, 55398-86-2
Record name 4-CHLOROPHENYL PHENYL ETHER
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Record name Chlorodiphenyl ether (mixed isomers)
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Melting Point

-8 °C
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Synthesis routes and methods

Procedure details

A stirred solution containing 14.8 g (0.112 mole) of potassium phenoxide and 13.1 g (0.10 mole) of p-fluorochlorobenzene in 100 ml of N-methyl-2-pyrrolidinone is heated at reflux for a period of time necessary to effect complete reaction, as determined by vapor phase chromotography techniques. The crude reaction mixture is cooled and diluted to a volume of 400 ml with water, whereupon it is extracted with several portions of ether. The combined organic extracts are washed with a 5% sodium hydroxide solution, water, and a saturated sodium chloride solution, dried (magnesium sulfate), and concentrated in vacuo. Distillation at reduced pressure affords 11.1 g (54%) of material, b(0.05 mm) 73.5°-75.5°, whose spectral properties are in agreement with the desired structure.
Name
potassium phenoxide
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
54%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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